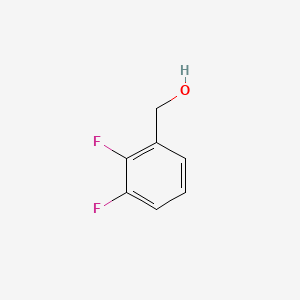

2,3-Difluorobenzyl alcohol

説明

Contextualization within Fluorinated Benzyl (B1604629) Alcohols and Aromatic Compounds

2,3-Difluorobenzyl alcohol belongs to the broader class of fluorinated benzyl alcohols, which are aromatic compounds where one or more hydrogen atoms on the benzene (B151609) ring are replaced by fluorine. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. researchgate.netbeilstein-journals.org Fluorine's high electronegativity and small size can influence a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. beilstein-journals.orgnetascientific.com

In the context of aromatic compounds, the position of the fluorine substituents is crucial. The "pinpoint" fluorination, as seen in this compound, allows for fine-tuning of the electronic properties of the aromatic ring. oup.com This strategic placement of fluorine atoms makes these compounds highly sought-after intermediates in the synthesis of complex molecules with tailored functionalities. netascientific.comoup.com Fluorinated alcohols, in general, are recognized for their unique solvent properties and their ability to promote certain organic reactions. researchgate.netacs.org

Historical Perspective of Research on Difluorinated Aromatics

The field of organofluorine chemistry dates back to the 19th century, even before the isolation of elemental fluorine. nih.gov The development of methods to introduce fluorine into aromatic rings has been a significant area of research. A key breakthrough was the Schiemann reaction, discovered in 1927, which provided a viable method for synthesizing fluoroaromatic compounds from diazonium salts. nih.gov Another important advancement was the use of potassium fluoride (B91410) for halogen exchange, first reported in 1936. nih.gov

The study of difluorinated aromatic compounds has evolved significantly over the past few decades. rsc.org Initially, research focused on developing efficient synthetic methodologies. More recently, the focus has shifted towards exploring the unique applications of these compounds in various fields. The development of new fluorinating agents, such as N-fluoropyridinium salts, has further expanded the toolkit for creating a wide range of fluorinated organic molecules, including difluorinated aromatics, under milder conditions. beilstein-journals.org This has paved the way for the synthesis and investigation of specifically substituted compounds like this compound.

Chemical and Physical Properties

This compound is a colorless to light orange or yellow clear liquid. tcichemicals.com Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₆F₂O |

| Molecular Weight | 144.12 g/mol nih.gov |

| CAS Number | 75853-18-8 sigmaaldrich.com |

| Appearance | Colorless to light orange to yellow clear liquid tcichemicals.com |

| Density | 1.282 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 486.92 K (calculated) chemeo.com |

| Melting Point | 282.11 K (calculated) chemeo.com |

| Refractive Index | n20/D 1.492 sigmaaldrich.com |

| Flash Point | 94 °C (closed cup) sigmaaldrich.com |

Table 2: Spectral Data of this compound

| Spectral Data | Details |

| ¹H NMR | Spectrum available nih.gov |

| GC-MS | NIST Number: 136521 nih.gov |

| IR Spectra | FTIR and ATR-IR spectra available nih.gov |

| Raman Spectra | FT-Raman spectrum available nih.gov |

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical routes. A common approach involves the reduction of a corresponding benzaldehyde (B42025) or benzoic acid derivative. Another method utilizes the transformation of a benzylamine (B48309).

One documented synthesis involves the deamination of 4-amino-α-[(tert-butylamino)methyl]-2,3-difluorobenzyl alcohol using hypophosphorous acid (H₃PO₂) to yield the target compound. prepchem.com

A more general and widely applicable process for producing fluorobenzyl alcohols involves a two-step procedure. First, a fluorine-containing benzonitrile (B105546) derivative is reduced to form a fluorine-containing benzylamine derivative. Subsequently, the amino group of the benzylamine derivative is replaced with a hydroxyl group to produce the desired fluorine-containing benzyl alcohol. google.com For instance, 2,6-difluorobenzyl alcohol has been synthesized by first converting 2,6-difluorobenzylamine (B1295058) to its acetate (B1210297) and alcohol derivatives, followed by hydrolysis. google.com While this example is for a different isomer, the general principle can be applied to the synthesis of this compound.

Applications in Academic Research

This compound serves as a versatile building block and intermediate in various areas of chemical synthesis and research.

Role as a Precursor in Organic Synthesis

This compound is a key starting material for the synthesis of more complex molecules. For example, it can be used in benzylation reactions. The benzylation of 1,3-dicarbonyl compounds can be achieved using benzyl alcohols in the presence of a perfluoroalkanesulfonyl fluoride. sioc-journal.cn This highlights its utility in forming new carbon-carbon and carbon-oxygen bonds.

Furthermore, fluorinated benzyl alcohols are important intermediates for the production of pharmaceuticals and agrochemicals. google.com The specific substitution pattern of this compound can be leveraged to introduce fluorine atoms into target molecules, thereby modifying their biological activity and stability. netascientific.com

Applications in Medicinal Chemistry

Fluorinated compounds are of significant interest in medicinal chemistry due to the unique properties conferred by fluorine. lboro.ac.uk While specific drug applications for this compound are not detailed in the provided context, its role as a fluorinated building block is crucial. netascientific.com The introduction of fluorine can modulate key drug properties such as lipophilicity and metabolic stability. netascientific.com

Research has been conducted on the interaction of fluorobenzyl alcohols with enzymes. For instance, studies on horse liver alcohol dehydrogenase have utilized this compound to investigate substrate mobility and catalysis. nih.govebi.ac.uk X-ray crystallography and NMR studies have shown that wild-type horse liver alcohol dehydrogenase binds this compound in two alternative conformations. nih.govebi.ac.uknih.gov This type of research is fundamental to understanding enzyme mechanisms and for the rational design of enzyme inhibitors or substrates. The Protein Data Bank contains an entry (1MG0) for the crystal structure of horse liver alcohol dehydrogenase complexed with NAD+ and this compound. rcsb.org

Use in Materials Science

The incorporation of fluorinated compounds into polymers and other materials can enhance their properties. Fluorinated structures can improve thermal stability and chemical resistance. netascientific.com While direct applications of this compound in materials science are not extensively documented in the search results, its properties as a fluorinated aromatic alcohol suggest its potential as a monomer or modifying agent in the synthesis of advanced materials with tailored functionalities. netascientific.com

Structure

3D Structure

特性

IUPAC Name |

(2,3-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSFGDUIJQWWBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332244 | |

| Record name | 2,3-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75853-18-8 | |

| Record name | 2,3-Difluorobenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75853-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075853188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanol, 2,3-difluoro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.277 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-Difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-DIFLUOROBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I14VR7T96O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 2,3-Difluorobenzyl Alcohol

The synthesis of this compound can be achieved through several methodologies, primarily involving the reduction of corresponding aldehydes or modifications of benzyl (B1604629) halides.

A primary and straightforward method for synthesizing this compound is through the reduction of 2,3-difluorobenzaldehyde (B42452). smolecule.com This transformation can be effectively carried out using various reducing agents. Common reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), which are known for their efficiency in converting aldehydes to primary alcohols. smolecule.com The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the aldehyde, followed by protonation to yield the alcohol.

Similarly, other substituted difluorobenzyl alcohols can be prepared from their corresponding aldehydes. For instance, 2-amino-3,4-difluorobenzyl alcohol can be synthesized by the reduction of 2-amino-3,4-difluorobenzaldehyde. smolecule.com

| Starting Material | Product | Reducing Agent |

|---|---|---|

| 2,3-Difluorobenzaldehyde | This compound | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) |

| 2-Amino-3,4-difluorobenzaldehyde | 2-Amino-3,4-difluorobenzyl alcohol | Not specified, but similar reducing agents are implied |

| 6-Chloro-2,3-difluorobenzaldehyde | 6-Chloro-2,3-difluorobenzyl alcohol | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) |

Another synthetic approach involves the modification of benzyl halides. For instance, the synthesis of rufinamide (B1680269), an antiepileptic drug, has been explored starting from 2,6-difluorobenzyl bromide. researchgate.net This process typically involves the reaction of the benzyl bromide with sodium azide (B81097) to form 2,6-difluorobenzyl azide, a key intermediate. researchgate.netchemicalbook.com While this example pertains to the 2,6-difluoro isomer, the underlying principle of nucleophilic substitution on a benzyl halide is a common strategy in organic synthesis and can be conceptually applied to the 2,3-difluoro isomer.

Continuous-flow chemistry has emerged as a powerful tool for the synthesis of various organic molecules, offering advantages such as improved safety, efficiency, and scalability. nih.gov Several multi-step continuous-flow processes have been developed for the synthesis of derivatives of difluorobenzyl alcohols, particularly in the context of producing precursors for the antiepileptic drug rufinamide, which originates from 2,6-difluorobenzyl alcohol. rsc.orguc.ptresearchgate.net These methodologies, while not directly starting from or producing this compound, showcase advanced synthetic strategies that could be adapted for its derivatives.

A key transformation in these continuous-flow syntheses is the chlorodehydroxylation of 2,6-difluorobenzyl alcohol. rsc.orgnih.gov In this step, the alcohol is reacted with hydrogen chloride gas to produce 2,6-difluorobenzyl chloride, with water as the only byproduct. uc.ptresearchgate.net This reaction is often performed under solvent-free conditions at elevated temperatures. For example, a 99% yield of 2,6-difluorobenzyl chloride was achieved at 110°C. researchgate.net In a scaled-up process, an 86% yield was obtained at 116°C with a 1:2 molar ratio of alcohol to HCl, which increased to 90% at a 1:4 molar ratio. nih.gov

Following the chlorodehydroxylation, the resulting 2,6-difluorobenzyl chloride is converted to 2,6-difluorobenzyl azide. This is typically achieved by reacting the chloride with sodium azide in an aqueous solution. rsc.orgnih.gov The entire two-step process, from the alcohol to the azide, can be performed in a continuous-flow setup. rsc.org The excess HCl from the first step is neutralized with aqueous NaOH before the introduction of sodium azide. researchgate.net This integrated process has been reported to yield 2,6-difluorobenzyl azide with high efficiency. researchgate.net Using a conventional coiled reactor at 200°C and a 1:2 molar ratio of the chloride to sodium azide resulted in yields above 90%. nih.gov The use of a flow inverter improved the mass transfer, achieving over 95% yield at a 1:1.2 molar ratio and over 99% yield at a 1:1.6 molar ratio. nih.gov

| Step | Reactants | Product | Key Conditions | Yield |

|---|---|---|---|---|

| Chlorodehydroxylation | 2,6-Difluorobenzyl alcohol, HCl (gas) | 2,6-Difluorobenzyl chloride | 110-116°C, continuous flow | 86-99% |

| Azide Formation | 2,6-Difluorobenzyl chloride, Sodium azide (NaN₃) | 2,6-Difluorobenzyl azide | 200°C, continuous flow, aqueous NaOH | >90-99% |

Building upon the two-step synthesis of the azide, a third step can be integrated to produce more complex derivatives. For instance, the rufinamide precursor, methyl 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylate, is synthesized via a Huisgen cycloaddition of 2,6-difluorobenzyl azide with a suitable dipolarophile like methyl trans-3-methoxyacrylate. nih.govresearchgate.net This three-step process, from alcohol to the triazole derivative, has been successfully demonstrated in a continuous-flow miniplant. nih.govtue.nl The cycloaddition step is performed at high temperatures, for example, 210°C, to achieve the desired product. rsc.org

Synthesis from 2,3-Difluorobenzyl Bromide

This compound can be synthesized from its corresponding bromide, 2,3-difluorobenzyl bromide, through a nucleophilic substitution reaction. This transformation is typically achieved via hydrolysis, where the bromide is displaced by a hydroxide (B78521) ion.

The reaction generally involves treating 2,3-difluorobenzyl bromide with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The process is often carried out in a suitable solvent system that can facilitate the reaction between the organic halide and the aqueous base. For instance, a biphasic system or the use of a co-solvent like an alcohol or tetrahydrofuran (B95107) (THF) can be employed. The reaction mixture may require heating to proceed at a practical rate. A patent for the synthesis of related fluorobenzyl alcohols describes a hydrolysis step using a 50% aqueous solution of sodium hydroxide with stirring at elevated temperatures (e.g., 60-80°C) for about an hour. google.com After the reaction is complete, the product, this compound, is typically extracted from the aqueous mixture using an organic solvent like methylene (B1212753) chloride. google.com Subsequent purification by distillation under reduced pressure yields the pure alcohol. google.com It is crucial to control reaction parameters, as the exclusion of moisture is a critical factor in preventing the unintentional hydrolysis of benzyl bromides to their corresponding alcohols during other intended reactions. vulcanchem.com

Table 1: Reaction Conditions for Hydrolysis of Benzyl Halides

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Purity | Reference |

|---|---|---|---|---|---|---|---|

| 2,6-Difluorobenzyl acetate (B1210297) (from bromide) | 50% aq. NaOH | Methylene Chloride (for extraction) | 60°C | 2,6-Difluorobenzyl alcohol | 89.0% | 99.9% | google.com |

Derivatization and Functionalization of this compound

The presence of a reactive hydroxyl group and an activated aromatic ring makes this compound a substrate for various chemical transformations.

The primary alcohol moiety is the most reactive site for many chemical conversions.

The hydroxyl group of this compound can be oxidized to form either 2,3-difluorobenzaldehyde or 2,3-difluorobenzoic acid, depending on the oxidizing agent and reaction conditions used. For related fluorinated benzyl alcohols, common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide can facilitate the conversion to aldehydes or carboxylic acids. smolecule.com

Modern, selective oxidation methods can also be employed. For example, the oxidation of secondary alcohols to ketones has been efficiently achieved using catalytic amounts of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with sodium hypochlorite (B82951) (NaClO) as the terminal oxidant. acs.org Such methods could be adapted for the selective oxidation of this compound to the corresponding aldehyde. Studies involving horse liver alcohol dehydrogenase have also demonstrated the enzymatic oxidation of this compound, highlighting its role as a substrate in biocatalytic transformations. nih.govrcsb.org

Table 2: Potential Oxidation Products and Reagents

| Starting Material | Oxidizing Agent | Potential Product | Reference |

|---|---|---|---|

| 3-Benzyloxy-2,6-difluorobenzyl alcohol | Potassium permanganate, Chromium trioxide | Aldehydes, Carboxylic acids | smolecule.com |

| Secondary alcohol (related system) | TEMPO (catalyst), NaClO | Ketone | acs.org |

The conversion of this compound to benzyl ethers is a common derivatization. This is typically accomplished through an etherification reaction, such as the Williamson ether synthesis. libretexts.org In this method, the alcohol is first deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This powerful nucleophile then undergoes a substitution reaction (SN2) with an alkyl halide (e.g., benzyl bromide, methyl iodide) to form the ether. libretexts.org The synthesis of various benzyl ethers from the related 3,5-difluorobenzyl alcohol has been documented, illustrating the general applicability of this method to fluorinated benzyl alcohols. tu-darmstadt.de

Another approach involves the reaction of the alcohol with an electrophilic reagent. For instance, the reaction of an alcohol with an alkyl halide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF) can yield the corresponding ether. smolecule.com

This compound can serve as a precursor in various metal-catalyzed cross-coupling reactions. While the alcohol itself may not be the direct coupling partner, it can be activated in situ. A one-pot strategy involves the initial activation of the alcohol's C(sp³)–O bond, followed by a cross-electrophile coupling. For example, alcohols can be converted to alkyl bromides as intermediates, which then participate in nickel-catalyzed C(sp³)–Si cross-coupling reactions with chlorosilanes. acs.org

The aromatic ring of this compound, or more commonly a derivative like 2,3-difluorobenzyl bromide, can also participate in coupling reactions. For instance, 2,3-difluorobenzyl bromide has been used in coupling reactions with pyrido[3,4-d]pyrimidine (B3350098) derivatives. mdpi.com Palladium-catalyzed Suzuki-Miyaura coupling reactions are commonly used to form C(sp²)–C(sp²) bonds with arylboronic acids, although the presence of multiple fluorine atoms can sometimes lead to lower yields depending on the substrate and catalytic system. nih.gov

The fluorine and hydroxymethyl substituents on the benzene (B151609) ring direct further substitution reactions.

Electrophilic Aromatic Substitution : In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. savemyexams.comrahacollege.co.in The hydroxymethyl (–CH₂OH) group is a weakly activating, ortho-, para-director. The fluorine atoms are deactivating but also ortho-, para-directing. The combined influence of these groups makes the ring generally less reactive towards electrophiles than benzene itself. The fluorine atoms at positions 2 and 3, along with the –CH₂OH group at position 1, will direct incoming electrophiles primarily to the C-4 and C-6 positions, which are para to one of the activating groups and ortho or para to the other.

Nucleophilic Aromatic Substitution : The presence of two strongly electron-withdrawing fluorine atoms makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orglibretexts.org This reaction typically requires an electron-withdrawing group positioned ortho or para to a leaving group. libretexts.org In this compound, one of the fluorine atoms can act as a leaving group, activated by the other fluorine atom in the ortho position. This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org Strong nucleophiles are required to displace the fluoride (B91410) ion. The electron-deficient nature of the difluorinated aromatic system enhances its reactivity towards nucleophilic attack. smolecule.com

Formation of Fluorinated Heterocycles

This compound serves as a versatile starting material for the synthesis of various fluorinated heterocycles, which are significant structural motifs in many pharmaceutical compounds. The conversion of the alcohol functionality into a more reactive leaving group, such as a halide, is a common initial step. For instance, this compound can be converted to 2,3-difluorobenzyl chloride, which then undergoes further reactions.

A notable application is in the synthesis of rufinamide, an antiepileptic drug. In a multi-step continuous flow process, this compound is first transformed into 2,6-difluorobenzyl chloride. uc.pt This intermediate subsequently reacts to form 2,6-difluorobenzyl azide, which then participates in a 1,3-dipolar cycloaddition reaction to construct the triazole ring, a core component of the rufinamide precursor. uc.pttue.nl This process highlights the utility of this compound in constructing complex heterocyclic systems.

The difluorobenzyl moiety is a key feature in several biologically active molecules. For example, the difluorobenzyl group in Lenacapavir, an HIV-1 capsid inhibitor, is stabilized within a hydrophobic pocket of the viral capsid protein. nih.gov While the direct synthesis of Lenacapavir from this compound is not explicitly detailed, the importance of the difluorobenzyl group underscores the relevance of this starting material in medicinal chemistry. nih.gov

Furthermore, fluorinated quinolines, pyrazoles, isoxazoles, and pyrimidines have been synthesized from fluorinated 1,3-diketones, which can be conceptually derived from precursors like this compound. researchgate.net These heterocyclic cores are present in a wide array of pharmacologically active substances, including antimalarials and antitumor agents. researchgate.net

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being guided by the principles of green chemistry to enhance sustainability, reduce waste, and improve safety.

Solvent-Free and Atom-Economical Approaches

A significant advancement in the green synthesis involving this compound is the development of solvent-free processes. A multi-step, solvent-free synthesis of a rufinamide precursor starting from 2,6-difluorobenzyl alcohol has been successfully demonstrated on a pilot plant scale. tue.nlacs.org This process involves the chlorination of the alcohol, followed by an azide substitution and a Huisgen cycloaddition. tue.nl The only instance where a solvent (water) is used is during the azide substitution to create a biphasic system for separation. tue.nl This approach dramatically reduces solvent waste, a key goal of green chemistry.

Atom economy, a measure of how efficiently atoms from the starting materials are incorporated into the final product, is another crucial aspect. Hydroamination, the addition of an amine to an alkene, represents a highly atom-economical route for synthesizing amines. acs.org While not a direct synthesis of this compound itself, the principles of atom economy are central to modern synthetic strategies for related compounds. For instance, the synthesis of quinolines, a class of heterocycles, is being improved through multicomponent reactions that enhance atom economy. researchgate.net

A patent describes a solvent-free method for synthesizing β-alkoxy alcohol compounds, which, while not directly involving this compound, showcases the trend towards eliminating solvents in alcohol reactions to create more environmentally friendly processes. google.com

Continuous Flow Synthesis for Enhanced Sustainability

Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and sustainability. The synthesis of a rufinamide precursor from 2,6-difluorobenzyl alcohol has been effectively implemented in a continuous flow system. uc.ptrsc.org This method allows for precise control over reaction parameters such as temperature and pressure, leading to higher yields and purity. acs.org

In one continuous flow setup, 2,6-difluorobenzyl alcohol is reacted with hydrogen chloride gas to form the corresponding chloride, with water as the only byproduct. uc.pt The intermediate is then immediately used in the subsequent cycloaddition step, minimizing the handling of potentially hazardous materials like organic azides. uc.pt This "in-line" consumption of intermediates is a key safety and efficiency benefit of flow chemistry.

The table below summarizes the key parameters of a continuous flow synthesis of a rufinamide precursor starting from 2,6-difluorobenzyl alcohol.

| Parameter | Value | Reference |

| Starting Material | 2,6-Difluorobenzyl alcohol | uc.pt |

| Key Reactions | Chlorination, Azide Substitution, Cycloaddition | tue.nl |

| Reactor Type | PFA coil, Hastelloy micro capillary reactor | uc.ptrsc.org |

| Temperature | Up to 210 °C | rsc.org |

| Pressure | Up to 1000 psi | rsc.org |

| Key Advantage | Minimized handling of hazardous intermediates | uc.pt |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies

NMR spectroscopy is a powerful tool for elucidating the detailed structure and dynamics of molecules in solution. For 2,3-Difluorobenzyl alcohol, various NMR techniques have provided insights into the arrangement of its atoms and its conformational flexibility.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the this compound molecule. The spectrum typically shows distinct signals for the aromatic protons, the methylene (B1212753) (-CH2-) protons, and the hydroxyl (-OH) proton. The chemical shifts and coupling patterns of the aromatic protons are influenced by the electron-withdrawing effects of the adjacent fluorine atoms.

Aromatic Protons: The protons on the benzene (B151609) ring appear as a complex multiplet in the aromatic region of the spectrum.

Methylene Protons: The two protons of the benzyl (B1604629) CH2 group typically appear as a singlet.

Hydroxyl Proton: The hydroxyl proton signal can vary in position and may appear as a broad singlet, depending on the solvent and concentration.

| Proton | Typical Chemical Shift (δ, ppm) |

| Aromatic (Ar-H) | Multiplet |

| Methylene (CH₂) | Singlet |

| Hydroxyl (OH) | Variable, broad singlet |

This table presents typical ¹H NMR chemical shift ranges for the different protons in this compound. The exact values can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of this compound shows distinct signals for each of the seven carbon atoms. The carbons directly bonded to fluorine atoms exhibit characteristic splitting patterns due to carbon-fluorine coupling (J-coupling), which is a key feature in the structural confirmation of fluorinated compounds.

| Carbon | Typical Chemical Shift (δ, ppm) | Key Feature |

| C-F | ~140-160 | Doublet (due to C-F coupling) |

| C-OH | ~60-65 | |

| Aromatic (C-H) | ~115-130 | |

| Aromatic (C-C) | ~120-140 |

This table summarizes the expected ¹³C NMR chemical shift regions for the carbon atoms in this compound. The presence of C-F coupling is a definitive characteristic.

Fluorine-19 (¹⁹F) NMR is particularly informative for studying fluorinated compounds due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range. In studies involving this compound bound to enzymes like horse liver alcohol dehydrogenase, ¹⁹F NMR has been instrumental. For instance, when bound to the wild-type enzyme, the ¹⁹F NMR spectrum of this compound displays three distinct resonances for the two fluorine atoms. ebi.ac.uknih.govebi.ac.ukrcsb.orgresearchgate.net This observation is consistent with the alcohol binding in two different conformations within the enzyme's active site. ebi.ac.uknih.govebi.ac.ukrcsb.orgresearchgate.net

NMR spectroscopy, especially variable-temperature NMR and 2D exchange spectroscopy (EXSY), can be used to study dynamic processes such as molecular mobility and ring flipping. Research on this compound bound to liver alcohol dehydrogenase has revealed that the benzene ring can undergo flipping. ebi.ac.uknih.govebi.ac.uknih.govacs.org The observation of three fluorine resonances in the ¹⁹F NMR spectrum of the enzyme-bound alcohol is evidence of two alternative binding conformations that are related by a ring flip and a slight shift of the fluorinated benzene ring. ebi.ac.uknih.govebi.ac.ukrcsb.orgresearchgate.netacs.org This mobility within the enzyme's active site is a crucial aspect of understanding enzyme-substrate dynamics.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation pattern.

Gas chromatography-mass spectrometry (GC-MS) is a common method for the analysis of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound is first separated from a mixture by gas chromatography and then introduced into the mass spectrometer.

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The monoisotopic mass of this compound is approximately 144.04 g/mol . nih.gov The fragmentation pattern provides further structural information. Common fragmentation pathways for benzyl alcohols include the loss of a hydroxyl group or cleavage of the C-C bond adjacent to the oxygen. libretexts.org For this compound, the fragmentation pattern would be influenced by the presence of the two fluorine atoms on the aromatic ring. The NIST Mass Spectrometry Data Center reports that for this compound, the top three peaks in its GC-MS spectrum are observed at m/z values of 115, 144, and 95. nih.gov

| m/z Value | Relative Intensity | Possible Fragment |

| 144 | Molecular Ion [M]⁺ | |

| 115 | Top Peak | [M - CHO]⁺ or similar fragmentation |

| 95 | 3rd Highest | Further fragmentation of the aromatic ring |

This table details the significant peaks observed in the GC-MS analysis of this compound, providing insights into its fragmentation behavior.

ESI-MS for Derivative Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight and confirming the identity of synthesized derivatives of this compound. In the synthesis of novel compounds, ESI-MS provides crucial evidence of successful reactions by detecting the mass-to-charge ratio (m/z) of the target molecules.

For instance, in the creation of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide, a derivative synthesized from 2,3-difluorobenzyl bromide, ESI-MS was used to confirm the structure of the resulting C25H17BrF4N2 molecule. researchgate.netresearchgate.net Similarly, the synthesis of various 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, such as ethyl 6-(5-((2,3-difluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate and its corresponding carboxylic acid, utilized ESI-MS to verify the formation of the products, showing [M+H]+ peaks at m/z 353.41 and 371.48, respectively. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques essential for identifying the functional groups present in this compound and its derivatives. idpublications.org IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum displays characteristic peaks corresponding to specific functional groups. nist.gov

For this compound, the IR spectrum confirms the presence of the hydroxyl (-OH) group and the difluorinated benzene ring. nih.govfishersci.co.uk Data from various sources, including neat and ATR-IR techniques, provide a comprehensive vibrational profile of the molecule. nih.gov

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, also provides information about molecular vibrations. americanpharmaceuticalreview.com A FT-Raman spectrum for this compound has been recorded, offering further insight into its structural features. nih.gov

Table 1: Spectroscopic Data for this compound

| Technique | Source of Spectrum | Instrumentation |

| FTIR (Neat) | Bio-Rad Laboratories, Inc. | Bruker Tensor 27 FT-IR |

| ATR-IR | Bio-Rad Laboratories, Inc. | Bruker Tensor 27 FT-IR (DuraSamplIR II) |

| Vapor Phase IR | Sigma-Aldrich Co. LLC. | Vapor Phase |

| FT-Raman | Bio-Rad Laboratories, Inc. | Bruker MultiRAM Stand Alone FT-Raman Spectrometer |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique has been instrumental in understanding the solid-state structure of derivatives of this compound and its binding modes within enzyme active sites.

The synthesis of novel compounds derived from this compound often includes single-crystal X-ray diffraction to unambiguously determine their molecular geometry. A notable example is the characterization of 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide. researchgate.netresearchgate.net

Table 2: Crystallographic Data for 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide

| Parameter | Value | Reference |

| Chemical Formula | C25H17BrF4N2 | researchgate.netresearchgate.net |

| Crystal System | Monoclinic | researchgate.netresearchgate.net |

| Space Group | C2/c | researchgate.netresearchgate.net |

| a (Å) | 21.0117(17) | researchgate.netresearchgate.net |

| b (Å) | 15.4135(12) | researchgate.netresearchgate.net |

| c (Å) | 13.0639(11) | researchgate.netresearchgate.net |

| β (°) | 95.4101(19) | researchgate.netresearchgate.net |

| Volume (ų) | 4212.1(6) | researchgate.netresearchgate.net |

| Z | 8 | researchgate.netresearchgate.net |

X-ray crystallography has been crucial in elucidating how this compound and its derivatives interact with enzymes, particularly those from the aldo-keto reductase (AKR) superfamily and alcohol dehydrogenases. nih.govgoogle.comupenn.edu These studies provide a static picture of the ligand-protein complex, revealing key binding interactions.

In a study with horse liver alcohol dehydrogenase (ADH), X-ray crystallography showed that this compound binds in two alternative conformations within the enzyme's active site when complexed with NAD+. nih.govnih.govrcsb.orgebi.ac.uk These conformations are related by a ring flip and a slight translation of the difluorinated benzene ring. nih.govnih.govebi.ac.uk This finding, supported by ¹⁹F NMR, highlights the mobility of the substrate within the active site. nih.govrcsb.orgebi.ac.uk The crystal structure of this complex was determined at a resolution of 1.80 Å (PDB ID: 1MG0). nih.govrcsb.org

Conversely, when bound to a doubly substituted mutant of the enzyme (H51Q:K228R), this compound was found to bind in only a single position. nih.govacs.org Such structural insights are vital for understanding the relationship between substrate binding, mobility, and the catalytic mechanism of these enzymes. nih.gov

Theoretical and Computational Studies

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, reactivity, and electronic characteristics, which are governed by its electron distribution.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies focusing solely on isolated 2,3-difluorobenzyl alcohol are not extensively detailed in the available literature, DFT is a standard method for predicting reaction pathways and electronic properties of analogous molecules. For instance, DFT calculations are employed to understand the geometries, reactive properties, and nonlinear optical behavior of various benzyl (B1604629) derivatives and related heterocyclic compounds. biointerfaceresearch.com These calculations help in predicting molecular reactive properties and identifying the most reactive sites within molecules. biointerfaceresearch.com In broader applications, DFT is used to model the active sites of enzymes and study the mechanisms of reactions involving alcohol substrates, providing a theoretical basis for understanding their catalytic conversion. researchgate.net

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. A key aspect of MO theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.govchalcogen.ro A smaller gap suggests higher reactivity. chalcogen.ro

For substituted benzyl alcohols, MO computations help explain electronic delocalization over the benzene (B151609) ring and the nature of donor-acceptor interactions. researchgate.net For example, in a study of 4-fluorobenzyl alcohol, the HOMO-LUMO energy gap was calculated to be approximately 6.0-6.1 eV. researchgate.net While specific HOMO-LUMO energy values for this compound are not prominently published, it is established that such quantum chemical computations are vital for determining the energetics of reactions, such as the hydrogen transfer that occurs when the alcohol is a substrate for an enzyme like horse liver alcohol dehydrogenase. rcsb.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. cresset-group.comdiva-portal.org This approach is particularly valuable for studying the conformational flexibility of molecules and their interactions within complex biological environments, such as an enzyme's active site.

In the case of this compound, MD simulations, in conjunction with X-ray crystallography and NMR spectroscopy, have been instrumental in characterizing its binding to horse liver alcohol dehydrogenase (ADH). rcsb.org These studies revealed that the wild-type enzyme binds this compound in two distinct alternative conformations within the active site. rcsb.org These two conformations are related by a "ring flip" of the fluorinated benzene ring, accompanied by a small translational shift. rcsb.org The existence of these two orientations is further supported by ¹⁹F NMR spectroscopy, which shows three distinct resonances for the two fluorine atoms of the bound alcohol, a pattern consistent with the presence of two different molecular environments. rcsb.org MD simulations help to model the energetic landscape of these conformational states and the transitions between them, which is crucial for understanding the catalytic mechanism. cresset-group.com

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to predict the biological activity of chemical compounds based on their molecular structures. dgist.ac.krresearchgate.netscielo.br These models identify chemical features that are critical for a compound's activity.

This compound has been utilized in the development of QSAR models. In one study, it was included in a training set of 52 volatile molecules to build a machine learning model aimed at identifying new agonists for an odorant receptor (SlitOR25) in the cotton leafworm, Spodoptera littoralis. dgist.ac.kr The model, which used a Support Vector Machine (SVM) algorithm, successfully predicted novel agonists, demonstrating the utility of QSAR in expanding the known chemical space for biological receptors. dgist.ac.kr In this context, this compound served as one of the data points to help the algorithm learn the structural properties associated with receptor activation. dgist.ac.kr

Table 1: Role of this compound in a QSAR Study

| Parameter | Description |

|---|---|

| Study Objective | To identify novel agonists for the moth odorant receptor SlitOR25 using a machine learning-based QSAR approach. dgist.ac.kr |

| Compound Role | Included as part of a 52-molecule training set to build the predictive model. dgist.ac.kr |

| Modeling Software | Knime v3.2.1 for workflow, Dragon v6.0.40 for descriptors, LibSVM v2.89 for machine learning. dgist.ac.kr |

| Outcome | The model successfully identified 11 new agonists from 32 candidates, achieving a 28% success rate. dgist.ac.kr |

Computational Predictions of Reactivity and Selectivity

Computational methods are powerful tools for predicting the reactivity of a molecule and the selectivity of its reactions. These predictions are often based on the molecule's electronic structure and its interactions with other reagents or its environment, such as an enzyme's active site.

The study of this compound's interaction with horse liver alcohol dehydrogenase (ADH) provides a clear example of how computational insights correlate with reactivity. rcsb.org The reactivity of the alcohol—specifically, the rate of hydride transfer during its oxidation to an aldehyde—is highly dependent on its precise orientation within the enzyme's active site and its interactions with key amino acid residues. rcsb.org

One crucial residue, Phenylalanine-93 (Phe-93), directly interacts with the bound benzyl alcohol. rcsb.org Computational modeling combined with site-directed mutagenesis has shown that altering this residue has a dramatic effect on the enzyme's catalytic efficiency. The substitution of Phe-93 with a smaller amino acid, Alanine (B10760859) (a mutation denoted as F93A), significantly decreases the rate of the reaction. rcsb.org

Table 2: Effect of F93A Mutation on ADH Reactivity with Benzyl Alcohols

| Reaction | Fold Decrease in Rate Constant (F93A vs. Wild-Type) |

|---|---|

| Benzyl Alcohol Oxidation | 7.4-fold rcsb.org |

| Benzaldehyde (B42025) Reduction | 130-fold rcsb.org |

This demonstrates that the specific interaction with Phe-93 is critical for positioning the substrate optimally for catalysis. The F93A mutation disrupts this positioning, leading to a substantial reduction in the reaction rate. Such studies showcase how computational predictions, validated by experimental data, can elucidate the factors controlling chemical reactivity and selectivity at a molecular level.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Purity and Separation

Chromatography is the cornerstone of separation science, indispensable for isolating 2,3-Difluorobenzyl alcohol from related substances and impurities. The choice of technique depends on the specific analytical goal, whether it be quantitative assessment, purity verification, or large-scale purification.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the quantitative analysis of non-volatile and thermally sensitive compounds like this compound. The method separates components in a liquid sample by passing them through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) under high pressure. For quantitative determination, a detector measures the analyte concentration as it elutes from the column.

A typical setup for the quantitative analysis of aromatic alcohols involves a reversed-phase (RP) C18 column. ejgm.co.uk The mobile phase often consists of a mixture of water and organic solvents like acetonitrile (B52724) or methanol. ejgm.co.ukepa.gov Detection is commonly achieved using a Photo Diode Array (PDA) or UV detector, as the benzene (B151609) ring in this compound absorbs ultraviolet light. ejgm.co.uk By running standards of known concentration, a calibration curve can be constructed to accurately determine the amount of the compound in a given sample. ejgm.co.uk The precision of the method is assessed through parameters like intra-day and inter-day variability, ensuring the results are reproducible. ejgm.co.uk

Table 1: Example HPLC Parameters for Quantitative Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5µm) ejgm.co.uk |

| Mobile Phase | Isocratic or gradient mixture of Water, Acetonitrile, and/or Methanol ejgm.co.ukepa.gov |

| Flow Rate | 1.0 mL/min ejgm.co.uk |

| Injection Volume | 20 µL ejgm.co.uk |

| Detector | PDA or UV-Vis Detector (e.g., at 254 nm) ejgm.co.uk |

| Column Temperature | Ambient or controlled (e.g., 25 °C) |

Gas Chromatography (GC) is a premier technique for analyzing volatile and thermally stable compounds. sigmaaldrich.com It is particularly useful for assessing the purity of this compound and identifying any volatile impurities or degradation products. In GC, a sample is vaporized in a heated inlet and swept by an inert carrier gas (mobile phase) through a column containing a stationary phase. sigmaaldrich.com Separation occurs based on the differential partitioning of compounds between the two phases.

When coupled with a Mass Spectrometry (MS) detector (GC-MS), the technique provides definitive identification of the eluting compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns. nih.gov For this compound, GC-MS analysis reveals a characteristic molecular ion peak and specific fragment ions that serve as a fingerprint for its identification. nih.gov Analysis can also reveal decomposition that may occur at elevated temperatures within the GC inlet, which would appear as additional, sharp peaks corresponding to smaller, more stable molecules. sepscience.com Careful selection of the inlet temperature is crucial to minimize on-column thermal degradation. sepscience.com

Table 2: GC-MS Fragmentation Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₆F₂O nih.gov |

| Molecular Weight | 144.12 g/mol nih.gov |

| Top Peak (m/z) | 115 nih.gov |

| 2nd Highest Peak (m/z) | 144 (Molecular Ion) nih.gov |

| 3rd Highest Peak (m/z) | 95 nih.gov |

Following chemical synthesis, the crude product mixture often contains unreacted starting materials, reagents, and by-products. Flash chromatography is a rapid and efficient method used for the preparative purification of compounds like this compound. rsc.orgorgsyn.org This technique operates on the same principles as traditional column chromatography but uses positive pressure to force the solvent through the column more quickly.

The stationary phase is typically silica (B1680970) gel (e.g., 200-300 mesh). rsc.org The choice of mobile phase (eluent) is critical for achieving good separation. A common eluent system for purifying benzyl (B1604629) alcohol derivatives is a mixture of a non-polar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate (B1210297). rsc.orgchemicalbook.com The polarity of the eluent is often gradually increased to first elute non-polar impurities and then the desired, more polar alcohol product. chemicalbook.com The progress of the purification is monitored by Thin-Layer Chromatography (TLC) to identify and combine the fractions containing the pure compound. orgsyn.org

Table 3: Typical Conditions for Flash Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (e.g., 200-300 mesh or 40-63 µm) rsc.orgorgsyn.org |

| Mobile Phase (Eluent) | Mixture of Petroleum Ether (PE) and Ethyl Acetate (EtOAc) or Hexanes and Ether rsc.orgorgsyn.org |

| Elution Method | Isocratic or gradient elution (e.g., starting with PE:EtOAc 30:1) rsc.org |

| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization or chemical stain (e.g., KMnO₄) orgsyn.org |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis.

For detecting and quantifying minute quantities of this compound, particularly in complex matrices like environmental water samples, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. thermofisher.com This technique combines the separation power of HPLC with the high sensitivity and selectivity of a tandem mass spectrometer (e.g., a triple quadrupole). diva-portal.org

After chromatographic separation, the analyte enters the ion source (e.g., heated electrospray ionization, H-ESI) where it is converted into gas-phase ions. diva-portal.org In the first quadrupole (Q1), a specific ion (the precursor ion) corresponding to the analyte is selected. This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). diva-portal.org This process, known as Selected Reaction Monitoring (SRM), is highly specific and significantly reduces background noise, allowing for detection at picogram-per-milliliter (pg/mL) levels. thermofisher.com A similar methodology has been successfully developed for the trace analysis of the isomeric 2,6-difluorobenzyl alcohol in water. epa.gov

Table 4: Example LC-MS/MS Parameters for Trace Analysis of a Difluorobenzyl Alcohol Isomer

| Parameter | Description |

|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) epa.gov |

| Ionization Mode | Heated Electrospray Ionization (H-ESI) diva-portal.org |

| Analysis Mode | Selected Reaction Monitoring (SRM) diva-portal.org |

| Precursor Ion (Q1) | m/z 144 (for [M]+ or related ion) epa.gov |

| Product Ion (Q3) | m/z 123 (for confirmation) epa.gov |

| Limit of Quantitation (LOQ) | Can reach low µg/L or pg/mL levels depending on the matrix thermofisher.comepa.gov |

Validation of Analytical Methods

Validation is the process of providing scientific evidence that an analytical method is suitable for its intended purpose. researchgate.net It is a critical requirement in regulated environments to ensure the reliability and accuracy of data. Key validation parameters include accuracy, precision, specificity, linearity, range, and limits of detection (LOD) and quantitation (LOQ). epa.govresearchgate.net

For a quantitative method like HPLC or LC-MS/MS for this compound, validation would involve:

Accuracy: Assessed via recovery studies, where the sample matrix is spiked with a known amount of the analyte and the percentage recovered is calculated. researchgate.net Guideline requirements often specify mean recoveries between 70-120%. epa.gov

Precision: Evaluated as repeatability (intra-day precision) and intermediate precision (inter-day precision), expressed as the Relative Standard Deviation (RSD) of a series of measurements. ejgm.co.uk An RSD of ≤20% is often required. epa.gov

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities or matrix components. researchgate.net In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. researchgate.net

Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. epa.gov

A validation study for the related compound 2,6-difluorobenzyl alcohol in water by GC-MSD established an LOQ of 5.0 µg/L, with mean recoveries and RSDs falling within acceptable guideline limits. epa.gov

Table 5: Key Parameters in Analytical Method Validation (Representative Example)

| Parameter | Definition | Acceptance Criteria Example |

|---|---|---|

| Accuracy | The closeness of test results to the true value, often measured as percent recovery. | Mean Recovery: 70-120% epa.gov |

| Precision | The degree of agreement among individual test results, expressed as Relative Standard Deviation (RSD). | RSD ≤20% epa.gov |

| Specificity | The ability to measure the analyte in the presence of interferences. | No co-eluting peaks with the analyte of interest. researchgate.net |

| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | 5.0 µg/L in water (for 2,6-DFB Alcohol by GC-MSD) epa.gov |

Table 6: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2,6-difluorobenzyl alcohol |

| Acetonitrile |

| Benzene |

| Ethyl acetate |

| Hexanes |

| Methanol |

| Petroleum ether |

| Water |

| Carbon Tetrabromide |

| Triphenylphosphine |

| Sodium Bicarbonate |

| Sodium Sulfate |

| Sodium Borohydride (B1222165) |

| Copper(II) Triflate |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 4-(Dimethylamino)pyridine (DMAP) |

| 2-(4-chlorophenyl)acetic acid |

| Toluene |

| Diethyl ether |

| Lithium Aluminium Hydride (LiAlH₄) |

| Potassium Hydroxide (B78521) (KOH) |

| Hydrochloric Acid (HCl) |

| Magnesium Sulfate (MgSO₄) |

| Sodium Azide (B81097) (NaN₃) |

| N,N-Dimethylformamide (DMF) |

| Formic acid |

| Estrone |

| Ibuprofen |

| Nonylphenol |

| Naproxen |

| Trimethoprim |

| Phenytoin |

| Linuron |

Biological and Biomedical Research Applications

Enzyme Interaction Studies

The interactions of 2,3-Difluorobenzyl alcohol with various enzymes have been a subject of detailed investigation, providing valuable insights into enzyme structure, function, and dynamics.

Research has extensively studied the binding of this compound to horse liver alcohol dehydrogenase (ADH), a well-characterized enzyme involved in the metabolism of alcohols. X-ray crystallography and nuclear magnetic resonance (NMR) studies have revealed that this compound binds to the active site of the wild-type enzyme in two distinct alternative conformations. These conformations are related by a ring flip of the fluorinated benzene (B151609) ring, accompanied by a small translation. This dual binding mode is a notable characteristic of its interaction with ADH.

| Parameter | Description |

|---|---|

| Binding Conformations | Two alternative conformations |

| Relationship between Conformations | Related by a ring flip and a small translation of the benzene ring |

The study of the mobility of this compound within the active site of horse liver ADH has provided a deeper understanding of the relationship between substrate movement and the catalytic mechanism of the enzyme. The ability of the difluorobenzyl ring to undergo a "ring flip" between its two bound conformations indicates a degree of mobility. This dynamic behavior is believed to be linked to the catalytic efficiency of the enzyme, as it can influence the positioning of the substrate for optimal hydride transfer, a key step in the oxidation of the alcohol. The study of such substrate dynamics is crucial for elucidating the intricate details of enzyme catalysis.

There is currently no publicly available scientific literature that specifically describes the inhibition of phosphodiesterases (PDEs) by this compound.

Receptor Binding and Agonist Prediction

The interaction of small molecules with biological receptors is a fundamental aspect of pharmacology and sensory science.

There is currently no publicly available scientific literature that specifically details the identification of this compound as an agonist for any odorant receptors. While computational models exist for predicting the interaction of molecules with odorant receptors, specific experimental data for this compound is not available. nih.govnih.gov

Application of Machine Learning in Receptor Ligand Discovery

The discovery and development of new therapeutic agents is a complex process, and computational methods are increasingly being employed to accelerate the identification of promising lead compounds. Machine learning (ML), a subset of artificial intelligence, has emerged as a powerful tool in modern drug discovery, particularly in the prediction and analysis of interactions between small molecules and biological receptors. nih.gov While specific ML-driven discovery campaigns centered on this compound are not extensively documented in public literature, the principles and workflows are broadly applicable to molecules of its class.

ML models are trained on large datasets of chemical structures and their corresponding biological activities to learn the complex relationships that govern molecular recognition. atomwise.com For a compound like this compound, its structural features—the fluorinated benzene ring and the primary alcohol group—can be encoded into numerical descriptors. These descriptors, which capture physicochemical properties, topological features, and 3D conformation, serve as the input for ML algorithms. nih.gov

The general workflow for applying machine learning in ligand discovery involves several key stages:

Data Curation: Assembling a large, high-quality dataset of ligands with known binding affinities or activities for a specific receptor target.

Featurization: Converting molecular structures, including those of potential ligands like this compound and its derivatives, into numerical representations (descriptors).

Model Training: Using the curated dataset to train an ML model (e.g., support vector machines, random forests, or deep neural networks) to predict the activity of new, unseen molecules. nih.gov

Virtual Screening: Applying the trained model to screen vast virtual libraries of compounds to identify potential "hits" that are predicted to be active.

Experimental Validation: Synthesizing and testing the top-predicted compounds in laboratory assays to confirm their biological activity.

The fluorine atoms on the this compound molecule are of particular interest for ML models, as fluorine substitution is a common strategy in medicinal chemistry to modulate properties like metabolic stability, binding affinity, and membrane permeability. Advanced ML models, such as 3D convolutional neural networks or graph neural networks, can learn to recognize the specific spatial and electronic contributions of these fluorine atoms to receptor-ligand interactions. nih.gov

| Stage | Description | Relevance to this compound |

|---|---|---|

| 1. Data Acquisition & Curation | Collection of diverse chemical structures and their measured biological activities (e.g., binding affinity, IC50) for a target receptor. | Data on fluorinated benzyl (B1604629) alcohols and related structures would be collected to build a relevant training set. |

| 2. Molecular Featurization | Conversion of 2D or 3D chemical structures into numerical descriptors (e.g., molecular fingerprints, physicochemical properties). | The unique electronic properties and spatial arrangement of the fluorine atoms and hydroxyl group of this compound would be encoded. |

| 3. Model Training & Validation | An algorithm learns the relationship between the molecular features and biological activity. The model's predictive power is tested on a separate dataset. | A predictive model is built to score compounds based on features, learning the contribution of the difluoro-substitution pattern to receptor binding. |

| 4. Prediction & Virtual Screening | The validated model is used to predict the activity of novel, untested compounds from large chemical libraries. | The model could screen virtual libraries of derivatives of this compound to prioritize candidates for synthesis. |

Derivatives in Biological Systems

A core strategy in medicinal chemistry involves the synthesis of derivatives of a parent compound to explore and optimize its biological activity. This compound serves as a valuable chemical scaffold from which numerous derivatives can be generated. The two primary sites for chemical modification are the hydroxyl (-OH) group and the aromatic ring.

Derivatives can be created through standard organic chemistry reactions. For instance, the hydroxyl group can be esterified or etherified to alter the compound's polarity, size, and hydrogen bonding capability. The aromatic ring, while deactivated by the fluorine atoms, can potentially undergo further substitution, allowing for the introduction of other functional groups that could engage in additional interactions with a biological target. A common and straightforward derivative is formed by converting the alcohol to an alkylating agent, such as 1-bromomethyl-2,3-difluoro-benzene, which can then be used in further synthetic steps. chemicalbook.com

The goal of creating such derivatives is to systematically probe the structure-activity relationship (SAR). By making small, controlled changes to the parent structure and observing the effect on biological activity, researchers can build a detailed understanding of how the molecule interacts with its target. Fluorine atoms, like those in this compound, are often incorporated into drug candidates to enhance metabolic stability or to increase binding affinity through favorable electrostatic interactions with protein residues.

Interaction with Biomolecules

The interaction of this compound with specific biomolecules has been characterized in detailed biophysical studies. A notable example is its binding to horse liver alcohol dehydrogenase (ADH), an enzyme that catalyzes the oxidation of alcohols. rcsb.orgnih.gov X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been employed to elucidate the precise nature of this interaction. rcsb.org

Studies have revealed that when this compound binds to the active site of wild-type ADH in a complex with the cofactor NAD+, it does not adopt a single, static position. Instead, it exists in two alternative conformations. researchgate.netcolab.ws These two orientations are related by a "ring flip" accompanied by a slight translation of the difluorinated benzene ring within the enzyme's hydrophobic substrate pocket. rcsb.org This dynamic binding behavior was confirmed by 19F NMR, which showed three distinct resonance signals for the two fluorine atoms, a pattern consistent with the molecule occupying two different orientations in the active site. rcsb.orgcolab.ws The residue Phenylalanine-93 (Phe-93) is a key component of the active site that interacts with the bound alcohol. rcsb.orgresearchgate.net

| Biomolecule | Binding Site | Key Interacting Residue | Binding Conformation | Experimental Evidence |

|---|---|---|---|---|

| Horse Liver Alcohol Dehydrogenase (wild-type) | Substrate binding pocket | Phenylalanine-93 (Phe-93) | Binds in two alternative conformations related by a ring flip and slight translation. rcsb.org | X-ray Crystallography, 19F NMR Spectroscopy. nih.govcolab.ws |

Modulation of Enzyme or Receptor Activity

The study of this compound and its fluorinated analogs has provided significant insight into how ligand binding modulates enzyme activity. Research on horse liver alcohol dehydrogenase (ADH) demonstrates this relationship clearly. The dynamic binding of the substrate within the active site is crucial for catalysis, and alterations to either the substrate or the enzyme can significantly affect the reaction rate.

The importance of the Phe-93 residue in the ADH active site was investigated by creating a mutant enzyme where phenylalanine was replaced by alanine (B10760859) (F93A). rcsb.org This single amino acid substitution has a profound effect on the enzyme's catalytic efficiency. The F93A mutation was found to decrease the rate constant for the oxidation of benzyl alcohol by a factor of 7.4 and, even more dramatically, reduce the rate constant for the reduction of benzaldehyde (B42025) by 130-fold. rcsb.org

| Enzyme Variant | Substrate/Reaction | Effect on Rate Constant | Postulated Mechanism |

|---|---|---|---|

| F93A Mutant | Benzyl alcohol oxidation | 7.4-fold decrease rcsb.org | Increased mobility of the benzyl ring decreases the probability of optimal substrate positioning for hydride transfer. rcsb.org |

| Benzaldehyde reduction | 130-fold decrease rcsb.org |

Applications in Materials Science and Industrial Chemistry

Utilization in Functional Material Synthesis

2,3-Difluorobenzyl alcohol serves as a precursor in the synthesis of a variety of functional materials. The fluorine substituents can significantly influence the electronic properties, stability, and intermolecular interactions of the resulting materials. netascientific.com For instance, it is used in creating complex organic molecules where the fluorine atoms can tailor properties like lipophilicity and metabolic stability. netascientific.com This makes it a useful component in the development of advanced materials with specific, desired functionalities. netascientific.comsmolecule.com

One area of application is in the synthesis of fluorinated polymers. The incorporation of fluorinated monomers, derived from this compound, can enhance the thermal stability and chemical resistance of the resulting polymers. netascientific.com

Role as Intermediates in Specialty Chemical Production

This compound is an important intermediate in the manufacturing of a wide array of specialty chemicals. netascientific.com It is a key starting material for producing more complex molecules used in various industrial applications. google.com The presence of the difluorophenyl group is crucial for the synthesis of certain agrochemicals and pharmaceuticals, where fluorine incorporation is known to enhance biological activity. netascientific.comgoogle.com

The conversion of this compound to other functional groups allows for its integration into diverse chemical structures. For example, it can be a precursor to (4-Bromo-2,3-difluorophenyl)methanol (B1444613), a compound with potential applications in medicinal chemistry and materials science. smolecule.com The synthesis often involves multi-step reactions where the difluorobenzyl moiety is a critical component of the final product's architecture. google.com

Research in Liquid Crystal Materials

The field of liquid crystals (LCs) has significantly benefited from the use of fluorinated compounds. The introduction of fluorine atoms into LC molecules can desirably modify their physical properties, such as dielectric anisotropy and birefringence. rsc.orgresearchgate.net this compound, and more broadly the 2,3-difluorophenyl group, is a key structural motif in the design of novel liquid crystal materials. rsc.orgresearchgate.netpsu.edu

Research has shown that liquid crystals containing the 2,3-difluorophenyl unit can exhibit wide temperature ranges for nematic and smectic A phases, which are crucial for display applications. rsc.org The lateral fluorine substitution in these molecules can lead to a negative dielectric anisotropy (Δε), a property essential for specific display modes like in-plane switching (IPS). rsc.orgresearchgate.net The presence of fluorine can also influence the melting point and clearing point of the liquid crystals, widening their operational temperature range. researchgate.net

For example, several series of liquid crystalline materials incorporating the 2,3-difluoro-4-alkoxyphenyl group have been synthesized and studied. rsc.org These studies investigate the relationship between the molecular structure, including the fluorine substitution pattern, and the resulting mesomorphic and electro-optical properties. The findings are critical for developing next-generation liquid crystal displays (LCDs) with improved performance characteristics. scribd.com

Table of Investigated Liquid Crystal Properties

| Property | Observation | Reference |

|---|---|---|

| Mesophase Behavior | Can exhibit wide temperature range smectic A and/or nematic phases. | rsc.org |

| Dielectric Anisotropy (Δε) | Often results in negative values, beneficial for certain display modes. | rsc.org |

| Birefringence (Δn) | Generally low in the studied compounds. | rsc.org |

| Impact of Fluorine | Influences melting point, clearing point, and widens the nematic phase range. | researchgate.net |

| Application | Development of materials for advanced liquid crystal displays (LCDs). | scribd.com |

Development of Polymers and Advanced Materials

The use of this compound extends to the development of advanced polymers and materials where enhanced properties are required. netascientific.com The incorporation of the difluorobenzyl moiety can improve the thermal and chemical resistance of polymers. netascientific.com This makes them suitable for applications in demanding environments.

While specific examples of polymers derived directly from this compound are not extensively detailed in the provided search results, the general use of fluorinated building blocks in polymer science is well-established. netascientific.com Fluorinated polymers are known for their low surface energy, high durability, and resistance to chemical degradation. The principles suggest that polymers incorporating the 2,3-difluorobenzyl structure would likely exhibit some of these desirable characteristics. Further research in this area could lead to the creation of novel polymers with tailored functionalities for a variety of advanced applications.

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies

The synthesis of 2,3-difluorobenzyl alcohol and its precursors is evolving beyond traditional multi-step batch processes. Research is now trending towards more efficient, atom-economical, and environmentally benign methods.

One promising area is the development of one-pot syntheses . These methods, which combine multiple reaction steps into a single procedure without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. For instance, methodologies are being explored for the direct conversion of precursors like o-aminobenzyl alcohols and furans into complex indole (B1671886) scaffolds using Brönsted acid catalysis in a one-pot protocol. nih.gov Similarly, the synthesis of oximes from aldehydes can be achieved in a one-pot approach that circumvents the need to isolate the often volatile or unstable aldehyde intermediate. Such strategies could be adapted for the synthesis of this compound derivatives, streamlining production pathways.